molecular formula C21H15FN2O3S2 B270127 1-(4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}ethanone

1-(4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}ethanone

Cat. No. B270127
M. Wt: 426.5 g/mol
InChI Key: JFORJLFXJLDSJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly known as FSB and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of FSB involves the inhibition of tubulin polymerization, which is essential for cell division and growth. FSB binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the normal cellular processes. This leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
FSB has been shown to exhibit significant biochemical and physiological effects. It has been found to induce G2/M cell cycle arrest and apoptosis in cancer cells. FSB also exhibits antiangiogenic properties by inhibiting the formation of new blood vessels necessary for tumor growth. Additionally, FSB has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

FSB has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. FSB exhibits potent anticancer properties, making it a potential candidate for the development of new cancer therapies. However, FSB also has limitations for lab experiments. It is a highly reactive compound and can be toxic in high concentrations, making it challenging to work with.

Future Directions

There are several future directions for the research of FSB. One potential direction is the development of new anticancer therapies based on FSB. Another direction is the investigation of FSB's potential applications in the treatment of inflammatory diseases. Additionally, further research is needed to determine the toxicity and safety profile of FSB, which will be essential for its clinical development.
Conclusion:
In conclusion, 1-(4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. The synthesis method of FSB involves the reaction between 1-(4-fluorophenyl) ethanone and 1-(phenylsulfonyl)-1H-benzimidazole-2-thiol in the presence of a base. FSB exhibits potent anticancer, antifungal, antibacterial, and anti-inflammatory properties, making it a potential candidate for the development of new therapies. However, further research is needed to determine the toxicity and safety profile of FSB, which will be essential for its clinical development.

Synthesis Methods

The synthesis of FSB involves the reaction between 1-(4-fluorophenyl) ethanone and 1-(phenylsulfonyl)-1H-benzimidazole-2-thiol in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a suitable solvent such as dimethylformamide or N-methylpyrrolidone. The resulting product is purified by column chromatography, and the final compound is obtained in high yield and purity.

Scientific Research Applications

FSB has been extensively studied for its potential applications in various research fields. It has been found to exhibit anticancer properties by inhibiting the growth of cancer cells in vitro and in vivo. FSB has also been shown to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.

properties

Product Name

1-(4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}ethanone

Molecular Formula

C21H15FN2O3S2

Molecular Weight

426.5 g/mol

IUPAC Name

2-[1-(benzenesulfonyl)benzimidazol-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone

InChI

InChI=1S/C21H15FN2O3S2/c22-16-12-10-15(11-13-16)20(25)14-28-21-23-18-8-4-5-9-19(18)24(21)29(26,27)17-6-2-1-3-7-17/h1-13H,14H2

InChI Key

JFORJLFXJLDSJI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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